

# Measuring ENaC Inhibition with BOS-318: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BOS-318   |           |
| Cat. No.:            | B12420066 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In conditions such as cystic fibrosis (CF), ENaC is hyperactivated, leading to airway surface liquid (ASL) depletion and impaired mucociliary clearance (MCC). **BOS-318** is a potent and highly selective, cell-permeable inhibitor of furin, a proprotein convertase essential for the proteolytic activation of ENaC.[1] By targeting furin, **BOS-318** indirectly inhibits ENaC activity, offering a promising therapeutic strategy for diseases characterized by ENaC hyperactivity. This document provides detailed application notes and protocols for measuring the inhibitory effect of **BOS-318** on ENaC function in primary human bronchial epithelial (HBE) cells.

## Introduction

The epithelial sodium channel (ENaC) is a key regulator of sodium absorption in various tissues, including the airways.[2] In cystic fibrosis, the dysfunction of the CFTR chloride channel leads to increased ENaC-mediated sodium absorption, resulting in dehydration of the airway surface liquid, thickened mucus, and impaired mucociliary clearance.[2] One of the critical steps in ENaC activation is proteolytic cleavage by proteases, with the proprotein convertase furin playing a key intracellular role in priming ENaC for subsequent activation at the cell surface.[3][4][5][6]



BOS-318 is a novel small molecule that acts as a highly selective inhibitor of furin, with an IC50 of 1.9 nM.[1] Unlike direct ENaC blockers, BOS-318 prevents the initial proteolytic processing of ENaC within the cell, thereby reducing the number of active channels at the cell surface. This mechanism of action leads to a significant suppression of ENaC activity, which in turn enhances airway hydration and restores mucociliary function.[1][2][7] Studies have shown that treatment with BOS-318 can lead to a substantial increase in ASL height and an approximately 30-fold increase in mucociliary clearance rate in human ex vivo models of CF.[1][2]

These application notes provide detailed protocols for assessing the efficacy of **BOS-318** in primary human bronchial epithelial cell cultures, a physiologically relevant model for studying airway diseases. The described methods include electrophysiological measurements of ENaC activity using a Transepithelial Current Clamp (TECC-24) system, quantification of airway surface liquid height by confocal microscopy, and assessment of mucociliary transport rate.

### **Data Presentation**

The following tables summarize the quantitative data on the efficacy of **BOS-318** in modulating ENaC function and its downstream physiological effects.

Table 1: Potency of BOS-318

| Parameter  | Value  | Cell Type/System | Reference |
|------------|--------|------------------|-----------|
| Furin IC50 | 1.9 nM | In vitro assay   | [1]       |

Table 2: Effect of **BOS-318** on Airway Surface Liquid (ASL) Height in Primary CF Human Bronchial Epithelial (HBE) Cells



| Treatment        | Concentrati<br>on | Duration | Mean ASL<br>Height (μm) | % Increase<br>from<br>Vehicle | Reference |
|------------------|-------------------|----------|-------------------------|-------------------------------|-----------|
| Vehicle          | -                 | 48 hours | 8.02                    | -                             | [8]       |
| BOS-318          | 0.3 μΜ            | 48 hours | 10.87                   | ~35%                          | [8]       |
| ETI              | -                 | 48 hours | 15.21                   | -                             | [8]       |
| BOS-318 +<br>ETI | 0.3 μΜ            | 48 hours | 52.72                   | -                             | [8]       |

<sup>\*</sup>ETI: Elexacaftor/Tezacaftor/Ivacaftor

Table 3: Effect of BOS-318 on Mucociliary Clearance (MCC)

| Treatment | Effect on MCC Rate | Cell Model              | Reference |
|-----------|--------------------|-------------------------|-----------|
| BOS-318   | ~30-fold increase  | Human ex vivo<br>models | [1][2]    |

Table 4: Reagents and Concentrations for Electrophysiological Assays

| Reagent                             | Concentration | Purpose                                                                  | Reference |
|-------------------------------------|---------------|--------------------------------------------------------------------------|-----------|
| Amiloride                           | 10 μΜ         | ENaC inhibitor                                                           | [8]       |
| Forskolin                           | 20 μΜ         | CFTR activator                                                           | [8]       |
| CFTRinh-172                         | 20 μΜ         | CFTR inhibitor                                                           | [8]       |
| UTP                                 | 100 μΜ        | P2Y2 receptor agonist<br>(stimulates Ca2+-<br>activated Cl-<br>channels) | [8]       |
| Vasoactive Intestinal Peptide (VIP) | 30 nM         | Stimulates CFTR activity                                                 | [8]       |



## **Signaling Pathway and Experimental Workflow**



Click to download full resolution via product page

Figure 1. ENaC activation pathway and mechanism of BOS-318 inhibition.





Click to download full resolution via product page

Figure 2. Experimental workflow for assessing BOS-318 activity.

## **Experimental Protocols**

## Protocol 1: Measurement of ENaC Activity in Primary HBE Cells using a TECC-24 System

This protocol describes the measurement of amiloride-sensitive current, an indicator of ENaC activity, in differentiated primary HBE cells.

### Materials:

- Differentiated primary HBE cells cultured on permeable supports
- TECC-24 Transepithelial Current Clamp system



- NaCl-Ringer's solution (120 mM NaCl, 20 mM HEPES, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.8 mM KH2PO4, 0.8 mM K2HPO4, 5 mM glucose, pH 7.4)[9]
- BOS-318 stock solution
- Amiloride stock solution (10 mM in DMSO)
- Forskolin stock solution (20 mM in DMSO)
- CFTRinh-172 stock solution (20 mM in DMSO)
- UTP stock solution (100 mM in water)
- 37°C incubator with 5% CO2

### Procedure:

- Cell Culture and Treatment:
  - Culture primary HBE cells at an air-liquid interface until fully differentiated.
  - Treat the cells by adding BOS-318 to the basolateral medium to a final concentration of 0.3 μM.[8] Incubate for 48 hours at 37°C and 5% CO2.[8] Include a vehicle control group (e.g., DMSO).
- TECC-24 Setup:
  - Warm the NaCl-Ringer's solution to 37°C.
  - Mount the permeable supports with the HBE cell monolayers into the TECC-24 plate.
  - $\circ$  Add 160  $\mu L$  of pre-warmed NaCl-Ringer's solution to the apical side and 640  $\mu L$  to the basolateral side of each well.[9]
  - Place the plate in the TECC-24 instrument and allow the system to equilibrate at 37°C.
- Electrophysiological Recordings:
  - Establish a baseline equivalent short-circuit current (leg) recording.



- To measure ENaC activity, add amiloride to the apical side to a final concentration of 10
  μM and record the change in leq.[8] The amiloride-sensitive current represents the ENaCmediated sodium transport.
- To assess the activity of other channels, sequentially add the following reagents and record the leq after each addition:
  - Forskolin (20 μM to both apical and basolateral sides) to activate CFTR.[8][9]
  - CFTRinh-172 (20 µM) to inhibit CFTR.[8]
  - UTP (100 μM) to activate calcium-activated chloride channels.[8]
- Data Analysis:
  - Calculate the amiloride-sensitive leq by subtracting the current after amiloride addition from the baseline current.
  - Compare the amiloride-sensitive leq between BOS-318-treated and vehicle-treated cells.
     A significant reduction in the amiloride-sensitive current in the BOS-318 treated group indicates ENaC inhibition.

## Protocol 2: Measurement of Airway Surface Liquid (ASL) Height by Confocal Microscopy

This protocol details the quantification of ASL height, a key indicator of airway hydration.

#### Materials:

- Differentiated primary HBE cells cultured on permeable supports
- Confocal microscope with a 63x glycerol immersion lens and an environmental chamber (37°C, 5% CO2)
- Phosphate-buffered saline (PBS)
- Rhodamine-dextran (10 kDa), 2 mg/mL in PBS[10]



- Perfluorocarbon (e.g., FC-770)
- BOS-318
- Vasoactive Intestinal Peptide (VIP)

#### Procedure:

- Cell Culture and Treatment:
  - Culture primary HBE cells at an air-liquid interface until fully differentiated.
  - $\circ$  Treat the cells with **BOS-318** (e.g., 0.3  $\mu$ M) and VIP (30 nM) in the basolateral medium for 48 hours.[8] Include a vehicle control group.
- ASL Labeling:
  - Gently wash the apical surface of the HBE cultures three times with pre-warmed PBS to remove accumulated mucus.[10]
  - Add 20 μL of the rhodamine-dextran solution to the apical surface.[11][12]
  - Carefully aspirate the excess liquid with a Pasteur pipette until the ASL height is minimal.
     [10]
  - Add perfluorocarbon to the apical surface to prevent evaporation during imaging.[11]
- · Confocal Imaging:
  - Place the permeable support in the confocal microscope's environmental chamber set to 37°C and 5% CO2.[12]
  - Acquire images in XZ-scanning mode using a 63x glycerol immersion lens.[10][11]
     Capture a series of images from multiple random locations on each culture.
- Data Analysis:



- Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescently labeled ASL. This distance represents the ASL height.
- Average the measurements from multiple locations for each culture.
- Compare the average ASL height between BOS-318-treated and vehicle-treated groups.
   An increase in ASL height in the treated group indicates enhanced airway hydration.

## Protocol 3: Measurement of Mucociliary Transport (MCT) Rate

This protocol describes how to measure the rate of mucus transport across the surface of HBE cell cultures.

#### Materials:

- Differentiated primary HBE cells cultured on permeable supports
- Fluorescent microspheres (e.g., 1 μm diameter, carboxylate-modified polystyrene beads)
- Microscope with fluorescence imaging capabilities and a stage-top incubator (37°C, 5% CO2)
- Video recording software
- Particle tracking software (e.g., TrackPy)
- BOS-318
- Vasoactive Intestinal Peptide (VIP)

### Procedure:

- Cell Culture and Treatment:
  - Culture primary HBE cells at an air-liquid interface until fully differentiated and exhibiting ciliary beating.



 $\circ$  Treat the cells with **BOS-318** (e.g., 0.3  $\mu$ M) and VIP (30 nM) in the basolateral medium for 48 hours.[8] Include a vehicle control group.

### MCT Assay:

- Prepare a dilute suspension of fluorescent microspheres in a solution compatible with the cells (e.g., PBS or a solution of bovine submaxillary mucin).[13][14]
- Gently add a small volume of the microsphere suspension to the apical surface of the HBE cultures.
- Place the cultures on the microscope stage within the environmental chamber and allow them to equilibrate.

### Image Acquisition:

 Using fluorescence microscopy, record time-lapse videos of the movement of the fluorescent microspheres across the cell surface.[13] Record from several different fields of view for each culture.

### Data Analysis:

- Use particle tracking software to analyze the recorded videos and determine the velocity of individual microspheres.[13]
- Calculate the average MCT rate for each culture by averaging the velocities of a significant number of tracked particles.
- Compare the average MCT rates between the BOS-318-treated and vehicle-treated groups. An increased MCT rate in the treated group indicates improved mucociliary function.

## Conclusion

**BOS-318** represents a novel, mutation-agnostic approach to treating diseases characterized by ENaC hyperactivation, such as cystic fibrosis. By selectively inhibiting furin, **BOS-318** effectively reduces ENaC activity, leading to demonstrably improved airway hydration and mucociliary clearance in preclinical models. The protocols outlined in this document provide



robust and reproducible methods for researchers and drug development professionals to quantify the inhibitory effects of **BOS-318** and other furin inhibitors on ENaC function and its physiological consequences in a relevant in vitro setting. These assays are essential tools for the continued investigation and development of this promising therapeutic strategy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolytic ENaC activation in health and disease—a complicated puzzle PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOS-318 treatment enhances elexacaftor–tezacaftor–ivacaftor-mediated improvements in airway hydration and mucociliary transport PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated acquisition and analysis of airway surface liquid height by confocal microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Induction of ciliary orientation by matrix patterning and characterization of mucociliary transport PMC [pmc.ncbi.nlm.nih.gov]



- 14. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Measuring ENaC Inhibition with BOS-318: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420066#measuring-enac-inhibition-with-bos-318]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com